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molecular formula C15H25NO B1592339 2,6-Diethyl-N-(2-propoxyethyl)aniline CAS No. 61874-13-3

2,6-Diethyl-N-(2-propoxyethyl)aniline

Cat. No. B1592339
M. Wt: 235.36 g/mol
InChI Key: DTEGEQGTAYAXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04183868

Procedure details

In a steel tube with a diameter of 2.54 cm, which is arranged vertically and provided with a heating jacket, the catalyst prepared according to Example 5(a) is activated with a nitrogen/hydrogen mixture with a hydrogen content of 3.3% by volume for 16 hours at 250° C. The total throughput is 60 ml of the gas mixture per g of catalyst. Per g of catalyst and per hour, 1.0 g of a mixture of 2-propoxyethanol and 2,6-diethylaniline (molar ratio 2:1), together with 56 N1 (2.5 mols) of hydrogen per mol of 2,6-diethylaniline, are then passed over the catalyst at 270° C. and under a pressure of 2 bars. The reaction mixture which issues from the reactor and consists of 2-propoxyethanol, 2,6-diethylaniline, 2,6-diethyl-N-(2'-propoxyethyl)-aniline and by-products is analysed continuously by gas chromatography. The total conversion of 2,6-diethylaniline and the selectivity are calculated from the analytical data. The results are summarised in the table which follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
gas
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
nitrogen hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
2.5 mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
N#N.[H][H].[H][H].C(OCCO)CC.C(C1C=CC=C(CC)C=1N)C.[CH2:25]([C:27]1[CH:39]=[CH:38][CH:37]=[C:36]([CH2:40]C)[C:28]=1[NH:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][CH3:35])C>>[CH3:25][C:27]1[CH:39]=[CH:38][CH:37]=[C:36]([CH3:40])[C:28]=1[NH:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][CH3:35] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(NCCOCCC)C(=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Step Three
Name
gas
Quantity
60 mL
Type
solvent
Smiles
Step Four
Name
nitrogen hydrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
mixture
Quantity
1 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OCCO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Step Eight
Name
Quantity
2.5 mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OCCO
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a steel tube with a diameter of 2.54 cm, which is arranged vertically
CUSTOM
Type
CUSTOM
Details
provided with a heating jacket
CUSTOM
Type
CUSTOM
Details
the catalyst prepared
WAIT
Type
WAIT
Details
Per g of catalyst and per hour
CUSTOM
Type
CUSTOM
Details
are then passed over the catalyst at 270° C. and under a pressure of 2 bars

Outcomes

Product
Name
Type
Smiles
CC1=C(NCCOCCC)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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